4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid
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Overview
Description
4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid is a synthetic organic compound. It's characterized by its unique trifluoromethyl group and a sulfonyl butanoic acid moiety, often explored in various scientific fields due to its potential biological activity and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Typically, the preparation of 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid involves multi-step synthesis starting from 2-methoxybenzonitrile. This compound undergoes selective functionalization and cyclization to form the pyrimidine ring, followed by sulfonylation and subsequent reactions to achieve the final structure.
Industrial Production Methods
Industrial production usually follows a refined synthetic route optimized for high yield and purity. It involves careful control of reaction temperatures, catalysts, and purification techniques to ensure consistent production on a larger scale. The process might be adapted for continuous flow chemistry to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo various types of chemical reactions including:
Oxidation: : Introduction of oxygen atoms into the compound.
Reduction: : Removal of oxygen or addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Catalysts like KMnO4 or H2O2 under controlled pH conditions.
Reduction: : Use of Pd/C or other hydrogenation catalysts.
Substitution: : Often involves halogenation reagents like Cl2 or Br2 in organic solvents.
Major Products
Depending on the reagents and conditions, the major products can include various substituted derivatives of the original compound, potentially altering its biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, it serves as a model compound for studying the reactivity of trifluoromethylated pyrimidines and their derivatives.
Biology and Medicine
In biology and medicine, it has been explored for its potential use as a pharmacophore in drug design, targeting specific enzymes or receptors in disease treatment.
Industry
In industry, it may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The biological activity of 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid is often linked to its interaction with specific molecular targets. This might include enzymes or receptors where the trifluoromethyl group can enhance binding affinity or alter the metabolic stability of the compound. The exact pathways can vary, but typically involve modulation of enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(2-Methoxyphenyl)-6-chloropyrimidin-2-yl]sulfonyl}butanoic acid
4-{[4-(2-Methoxyphenyl)-6-methylpyrimidin-2-yl]sulfonyl}butanoic acid
Highlighting Uniqueness
Compared to its analogs, the trifluoromethyl variant tends to exhibit enhanced hydrophobicity and potential increased biological activity due to the electron-withdrawing effects of the trifluoromethyl group. This can significantly influence the compound's pharmacokinetics and pharmacodynamics.
In essence, 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid stands out for its distinctive chemical properties and versatile applications across various scientific domains. How's that for a compound rundown?
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O5S/c1-26-12-6-3-2-5-10(12)11-9-13(16(17,18)19)21-15(20-11)27(24,25)8-4-7-14(22)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTONYYTUQIFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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